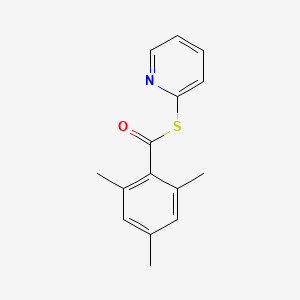
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that features a pyridine ring and a trimethylbenzene moiety connected through a carbothioate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of pyridine-2-thiol with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbothioate linkage, potentially leading to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyridine or benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
- S-(Pyridin-2-yl) 4-nitrobenzothioate
- S-(Pyridin-2-yl) 4-methylbenzothioate
- S-(Pyridin-2-yl) 4-methoxybenzothioate
Comparison: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. In contrast, the similar compounds listed above have different substituents on the benzene ring, which can lead to variations in their chemical and physical properties.
Eigenschaften
CAS-Nummer |
81787-27-1 |
|---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
S-pyridin-2-yl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C15H15NOS/c1-10-8-11(2)14(12(3)9-10)15(17)18-13-6-4-5-7-16-13/h4-9H,1-3H3 |
InChI-Schlüssel |
JXXAWEHLZDJNTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)SC2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
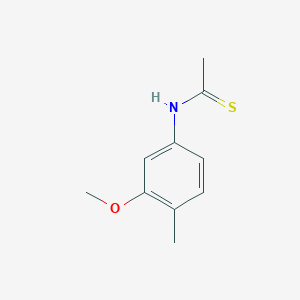
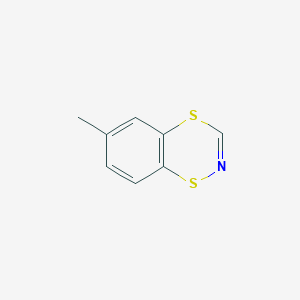
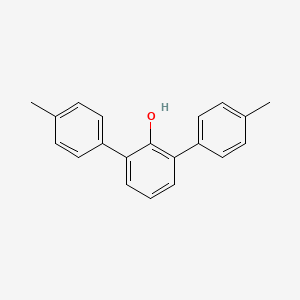
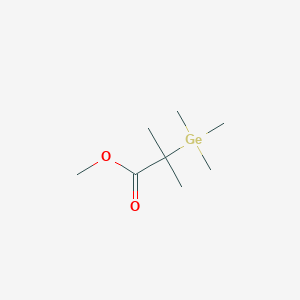


![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
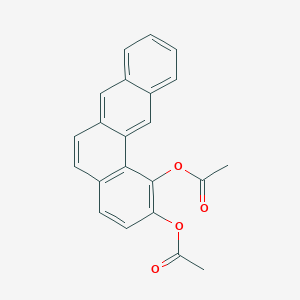


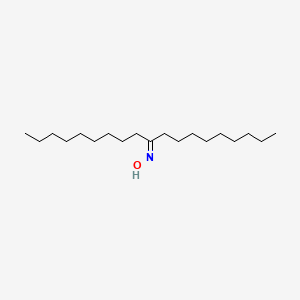
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
